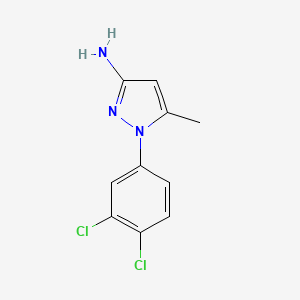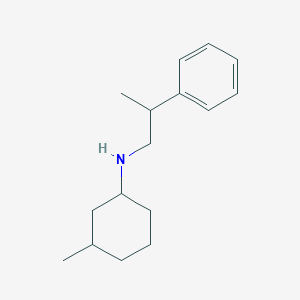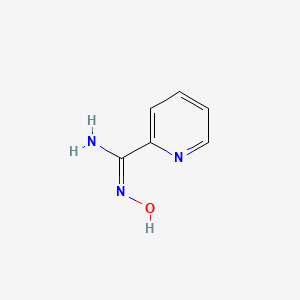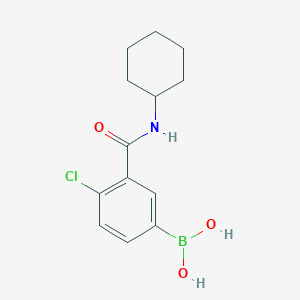
Acide (4-chloro-3-(cyclohexylcarbamoyl)phényl)boronique
Vue d'ensemble
Description
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles à la synthèse de molécules organiques complexes. La partie acide boronique réagit avec les halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium pour former des composés biaryliques ou styrènyliques. Ces réactions sont fondamentales dans le développement de produits pharmaceutiques, d'agrochimiques et de matériaux organiques .
Applications de détection
Les acides boroniques, y compris ce composé, présentent des interactions uniques avec les diols et les bases de Lewis telles que les ions fluorure ou cyanure. Cette propriété est exploitée dans la conception de capteurs pour la détection des sucres, tels que le glucose, qui est essentiel à la gestion du diabète, et d'autres analytes biologiques .
Marquage biologique et manipulation des protéines
La capacité des acides boroniques à former des complexes covalents réversibles avec les cis-diols est utilisée dans le marquage biologique et la manipulation des protéines. Ce composé peut être utilisé pour modifier les protéines ou pour marquer les surfaces cellulaires, fournissant un outil pour étudier les processus biologiques et les états pathologiques .
Technologies de séparation
En chromatographie et dans d'autres techniques de séparation, la capacité d'interaction des acides boroniques avec les diols est utilisée pour lier et séparer sélectivement les glycoprotéines et autres biomolécules contenant des diols. Ceci est particulièrement utile pour purifier les protéines à partir de mélanges complexes .
Développement de produits thérapeutiques
Le groupe acide boronique du composé peut interagir avec diverses molécules biologiques, ce qui en fait un candidat pour le développement d'agents thérapeutiques. Il peut être utilisé pour inhiber les enzymes, interférer avec les voies de signalisation ou comme système d'administration potentiel pour les médicaments .
Systèmes de libération contrôlée
Dans le domaine de l'administration des médicaments, les acides boroniques peuvent être incorporés dans des polymères qui répondent à la présence de diols, tels que le glucose. Ce composé pourrait être utilisé dans la conception de systèmes de libération d'insuline sensibles au glucose, offrant une approche intelligente du traitement du diabète .
Électrophorèse des molécules glyquées
L'interaction avec les molécules glyquées permet leur séparation par électrophorèse. Ce composé peut être utilisé pour analyser le niveau de glycation des protéines, qui est un marqueur important dans le diabète et d'autres maladies liées à l'âge .
Synthèse d'inhibiteurs
Ce composé peut être utilisé dans la synthèse de divers inhibiteurs, y compris ceux ciblant la phosphodiestérase 4 (PDE4). Les inhibiteurs de la PDE4 ont des applications dans le traitement de maladies comme l'asthme et la bronchopneumopathie chronique obstructive (BPCO) .
Propriétés
IUPAC Name |
[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOXUFCZVBAXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661233 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-92-2 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


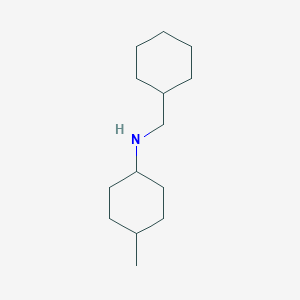
amine](/img/structure/B1461812.png)
![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
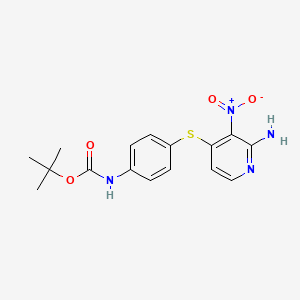
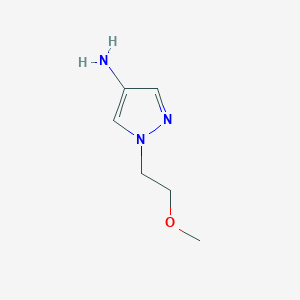
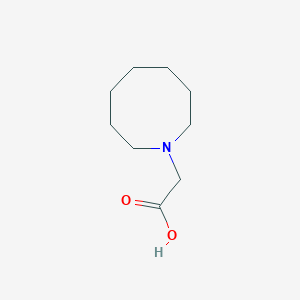
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)


